molecular formula C18H17N3O4 B5715807 3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

Cat. No.: B5715807
M. Wt: 339.3 g/mol
InChI Key: BWIVGVAVAOISGS-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group and a phenoxy group with an isopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with 4-(propan-2-yl)phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride (NaH)

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

    Substitution: Various substituted oxadiazoles depending on the nucleophile used

    Oxidation: Quinone derivatives

Scientific Research Applications

3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1,2,4-oxadiazole: Lacks the phenoxy group, making it less versatile in chemical reactions.

    5-(4-Nitrophenyl)-1,2,4-oxadiazole: Similar structure but different substitution pattern, leading to different reactivity and applications.

    3-(4-Aminophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole: Reduced form with different biological activities.

Uniqueness

3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is unique due to the presence of both a nitrophenyl group and a phenoxy group with an isopropyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-nitrophenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(2)13-5-9-16(10-6-13)24-11-17-19-18(20-25-17)14-3-7-15(8-4-14)21(22)23/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIVGVAVAOISGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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